6-(3-chloro-4-methoxyphenyl)-N-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as chloro, methoxy, ethoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE
- 6-(4-ETHOXYPHENYL)-3-(TRIFLUOROMETHYL)-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE
- 6-(3,4-DIMETHOXYPHENYL)-3-PR-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE
Uniqueness
6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of chloro, methoxy, ethoxy, and methyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H22ClN5O3S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-N-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22ClN5O3S/c1-4-30-15-8-6-14(7-9-15)23-20(28)19-18(13-5-10-17(29-3)16(22)11-13)26-27-12(2)24-25-21(27)31-19/h5-11,18-19,26H,4H2,1-3H3,(H,23,28) |
InChI Key |
DHGNVWSYIUZBKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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